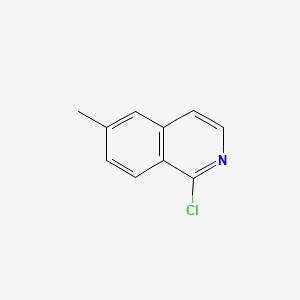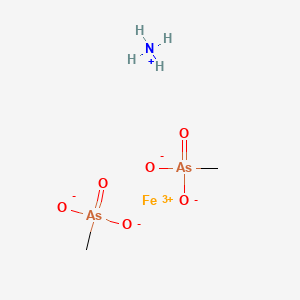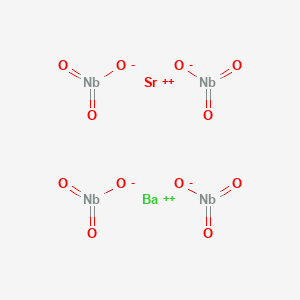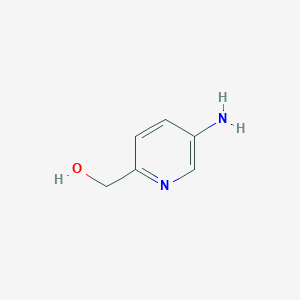
11-Cyanoundecyltrichlorosilane
Descripción general
Descripción
11-Cyanoundecyltrichlorosilane is a chemical compound with the molecular formula C12H22Cl3NSi . It is also known by other names such as 12-(Trichlorosilyl)dodecanenitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 22 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 1 silicon atom . The average mass of the molecule is 314.754 Da .Physical and Chemical Properties Analysis
This compound is a liquid substance . It has a density of 1.075 g/cm3 . The boiling point of this compound is between 162-164°C at 1mm pressure .Aplicaciones Científicas De Investigación
Surface Wettability Control
- Research by Lim et al. (2006) explored the use of 11-cyanoundecyltrichlorosilane (CN(CH2)11SiCl3) in controlling the wettability of silicon surfaces. Mixed monolayers of this compound and dodecyltrichlorosilane were fabricated using a wiping method, enabling precise control over surface wettability. This method was effective for inkjet printing applications, demonstrating linear dependency between the monolayer composition and surface wettability (Lim et al., 2006).
Biointerface Studies
- Böhmler et al. (2013) used silanes with functional groups like this compound to form self-assembled monolayers (SAMs) for biointerface studies. These SAMs provided a controlled environment to investigate bacteria/material interactions, crucial for understanding biomaterial surfaces (Böhmler et al., 2013).
Pore Sealing in Dielectrics
- Armini et al. (2014) demonstrated the application of this compound in vapor phase deposition for pore sealing in ultra-low-k Chemical Vapor Deposition dielectrics. This approach helped in achieving a range of pore sealing in porous materials, showcasing its potential for enhancing the performance of electronic devices (Armini et al., 2014).
Mecanismo De Acción
Safety and Hazards
11-Cyanoundecyltrichlorosilane is classified as a skin corrosion/irritation category 1B and serious eye damage/eye irritation category 1 substance . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing vapors .
Propiedades
IUPAC Name |
12-trichlorosilyldodecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl3NSi/c13-17(14,15)12-10-8-6-4-2-1-3-5-7-9-11-16/h1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDKNRLTBPQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC#N)CCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630175 | |
| Record name | 12-(Trichlorosilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724460-16-6 | |
| Record name | 12-(Trichlorosilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



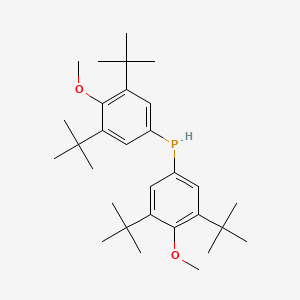

![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/no-structure.png)
